(5Z)-5-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE
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Overview
Description
(5Z)-5-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound with a molecular formula of C25H18ClN3O3S2 and a molecular weight of 508.022 This compound is known for its unique structural features, which include a thiazolidine-2,4-dione core, a furyl group, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE typically involves the condensation of 2,5-dichlorobenzaldehyde with 2-furylmethylidene-1,3-thiazolidine-2,4-dione in the presence of a base such as piperidine . The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The product is then purified using recrystallization techniques.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(5Z)-5-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is thought to involve the modulation of signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5-{[5-(2,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- 5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- 5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-5-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl and fluorobenzyl groups contribute to its potential as a versatile compound in various research applications.
Properties
Molecular Formula |
C21H12Cl2FNO3S |
---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
(5Z)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C21H12Cl2FNO3S/c22-13-3-7-17(23)16(9-13)18-8-6-15(28-18)10-19-20(26)25(21(27)29-19)11-12-1-4-14(24)5-2-12/h1-10H,11H2/b19-10- |
InChI Key |
TYKIHIDRVMEVTC-GRSHGNNSSA-N |
SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)SC2=O)F |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/SC2=O)F |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)SC2=O)F |
Origin of Product |
United States |
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